molecular formula C15H17F3N2O2S B2525849 N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 432011-04-6

N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2525849
CAS No.: 432011-04-6
M. Wt: 346.37
InChI Key: IMHIJEULVGCZDJ-UHFFFAOYSA-N
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Description

N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C15H17F3N2O2S and its molecular weight is 346.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antifungal Activity

Research on the synthesis and biological evaluation of N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide derivatives has demonstrated their potential as antifungal agents. A study by Gupta and Wagh (2006) detailed the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, showcasing their effectiveness against various fungal strains such as Tricophyton rubrum and Malassezia furfur, indicating their potential use in treating fungal infections G. Gupta & S. Wagh, 2006.

Photovoltaic Efficiency and Ligand-Protein Interactions

Another significant application of these compounds is in the field of renewable energy and biochemistry. Mary et al. (2020) investigated the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. Their study not only demonstrated the compounds' capacity as photosensitizers in dye-sensitized solar cells (DSSCs) but also explored their interactions with biological targets like Cyclooxygenase 1 (COX1), highlighting their versatility in both energy production and biomedical research Y. Mary et al., 2020.

Antitumor Activity

The antitumor potential of benzothiazin-2-yl acetamide derivatives has also been explored. Research conducted by Yurttaş, Tay, and Demirayak (2015) on new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against various cancer cell lines. This suggests the compound's role in developing new chemotherapeutic agents L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015.

Antioxidant Studies

Additionally, compounds based on the 1,4-benzothiazin-2-yl)acetamide structure have been evaluated for their antioxidant properties. Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and assessed their radical scavenging activity. The findings indicated that these compounds possess significant antioxidant activities, making them potential candidates for therapeutic use in oxidative stress-related diseases Matloob Ahmad et al., 2012.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Information about the mechanism of action of “N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” is not available in the sources I found .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. Information about the safety and hazards of “N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” is not available in the sources I found .

Future Directions

The future directions of a compound refer to potential applications and areas of research. Information about the future directions of “N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” is not available in the sources I found .

Properties

IUPAC Name

N-butyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2S/c1-2-3-6-19-13(21)8-12-14(22)20-10-7-9(15(16,17)18)4-5-11(10)23-12/h4-5,7,12H,2-3,6,8H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHIJEULVGCZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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